1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diketones with hydrazines can yield pyrazole derivatives. In this case, the starting materials would include a 1,3-diketone and a hydrazine derivative, which undergo cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents, known for its energetic properties.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole compound used in various chemical syntheses.
Uniqueness
1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18ClN3 |
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Molecular Weight |
251.75 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-13(10-15-16(11)2)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H |
InChI Key |
NVPZLBMURRDHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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